Octanoic-d15 acid
Overview
Description
- Octanoic Acid-d15, also known as Caprylic Acid-d15, is a deuterated derivative of Octanoic Acid (CAS number: 124-07-2).
- It occurs naturally in coconuts and breast milk.
- As an oily liquid, it has a slightly unpleasant rancid taste and is minimally soluble in water .
Mechanism of Action
Target of Action
Octanoic-d15 acid, also known as Caprylic-d15 acid, is a deuterated form of Octanoic acid It’s known that medium-chain fatty acids like octanoic acid can be absorbed directly into the portal vein during digestion, unlike long-chain fatty acids . They can then be oxidized to provide energy.
Mode of Action
Once inside, they can be used in the mitochondria to generate energy without requiring the presence of insulin .
Biochemical Pathways
Octanoic acid is involved in the fatty acid metabolic pathway . It can be converted into octanoyl-CoA, which then undergoes β-oxidation, a process that breaks down the fatty acid molecule to produce acetyl-CoA. Acetyl-CoA enters the citric acid cycle (Krebs cycle), where it is oxidized to produce energy .
Pharmacokinetics
It’s known that medium-chain fatty acids like octanoic acid are rapidly absorbed from the diet and transported to the liver, where they are preferentially oxidized to produce energy .
Result of Action
The primary result of Octanoic acid’s action is the production of energy. By undergoing β-oxidation and entering the citric acid cycle, it contributes to the energy metabolism of the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components can affect its absorption and metabolism. The pH level of the stomach can also influence its ionization state, which can subsequently affect its absorption .
: Sigma-Aldrich: this compound : MedChemExpress: Octanoic acid-d15 : SpringerLink: Microbial Biosynthesis of Straight-Chain Aliphatic Carboxylic Acids
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Octanoic-d15 acid vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Preparation Methods
Synthetic Routes: Octanoic Acid-d15 can be synthesized by replacing the hydrogen atoms in Octanoic Acid (C8H16O2) with deuterium (D).
Reaction Conditions: Deuterium exchange reactions are commonly used to prepare deuterated compounds.
Industrial Production: While specific industrial methods for Octanoic Acid-d15 production are not widely documented, it can be obtained through chemical synthesis or isotopic exchange reactions.
Chemical Reactions Analysis
Reactions: Octanoic Acid-d15 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used. Reduction may involve lithium aluminum deuteride (LiAlD4).
Major Products: The products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Octanoic Acid-d15 serves as a valuable tool in NMR spectroscopy and metabolic studies.
Biology: It may be used to investigate lipid metabolism and membrane transport processes.
Medicine: Research explores its potential in antimicrobial properties and as a dietary supplement.
Industry: Esters derived from Octanoic Acid-d15 find applications in perfumery and dye production.
Comparison with Similar Compounds
- Octanoic Acid-d15 is unique due to its deuterium labeling.
- Similar Compounds: Other fatty acids, such as hexanoic acid and decanoic acid, share structural similarities but lack the deuterium substitution.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-PMELWRBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515035 | |
Record name | (~2~H_15_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69974-55-6 | |
Record name | (~2~H_15_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69974-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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